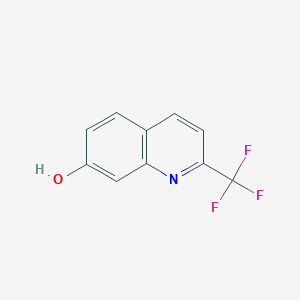

2-(Trifluoromethyl)quinolin-7-ol

Overview

Description

2-(Trifluoromethyl)quinolin-7-ol is a fluorinated quinoline derivative with the molecular formula C10H6F3NO and a molecular weight of 213.16 g/mol . This compound is part of the broader class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinolin-7-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic displacement of fluorine atoms and cross-coupling reactions using organometallic compounds .

Industrial Production Methods: Industrial production methods for this compound often utilize green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts such as montmorillonite K-10 and nano ZnO .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)quinolin-7-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activities .

Scientific Research Applications

Antibacterial Activity

Research indicates that 2-(Trifluoromethyl)quinolin-7-ol exhibits significant antibacterial properties. It has been studied for its ability to inhibit bacterial enzymes critical for DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately resulting in cell death in susceptible bacterial strains .

Antiviral Properties

The compound is also being investigated for its antiviral activity. Preliminary studies suggest that it may disrupt viral replication processes, making it a candidate for further exploration in antiviral drug development .

Enzyme Inhibition

The mechanism of action for this compound involves its interaction with various molecular targets. It acts as an enzyme inhibitor, affecting enzymes involved in critical biological pathways. This property makes it valuable for studying metabolic processes and developing therapeutic agents targeting specific diseases .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being evaluated for its potential as an antineoplastic agent. The unique structural features imparted by the trifluoromethyl and hydroxyl groups enhance its lipophilicity and metabolic stability, which are advantageous traits in drug design .

Industrial Applications

Beyond biological applications, this compound finds utility in industrial settings:

- Liquid Crystals : Its chemical properties make it suitable for use in liquid crystal displays (LCDs), where stability and reactivity are crucial.

- Dyes : The compound is also utilized in the production of cyanine dyes, which have applications in imaging and photonics due to their vibrant colors and stability .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound:

- Antibacterial Efficacy Study : A study demonstrated that derivatives of quinoline with similar structural motifs were effective against resistant bacterial strains, suggesting that this compound could exhibit similar or enhanced activity.

- Antiviral Mechanism Investigation : Research focused on the compound's ability to inhibit viral replication showed promising results in vitro, warranting further investigation into its therapeutic potential against specific viral infections.

- Enzyme Interaction Studies : Detailed studies have shown that this compound can effectively inhibit key enzymes involved in metabolic pathways, highlighting its role as a lead compound for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)quinolin-7-ol involves its interaction with various molecular targets and pathways. It acts as an enzyme inhibitor, affecting the activity of enzymes involved in critical biological processes . The incorporation of the trifluoromethyl group enhances its biological activity and stability .

Comparison with Similar Compounds

- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline

- Mefloquine

- Brequinar®

Comparison: Compared to other fluorinated quinolines, 2-(Trifluoromethyl)quinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Biological Activity

2-(Trifluoromethyl)quinolin-7-ol is a compound that has garnered attention due to its potential biological activities. This article explores its antibacterial, antiviral, and enzyme inhibitory properties, along with its synthesis and mechanism of action.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a quinoline ring. The presence of the hydroxyl group allows for hydrogen bonding, which is essential for interactions with biological macromolecules. The trifluoromethyl group enhances lipophilicity, influencing the compound's absorption and distribution in biological systems.

Biological Activities

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent. The specific mechanisms may involve the inhibition of bacterial enzyme systems or disruption of cellular processes.

2. Antiviral Activity

The compound has also been studied for its antiviral effects. Preliminary findings suggest that it may inhibit viral replication through interaction with viral enzymes or host cell pathways, although detailed studies are still needed to elucidate these mechanisms.

3. Enzyme Inhibition

This compound acts as an enzyme inhibitor, affecting key enzymes involved in various metabolic pathways. Its ability to bind to active sites of enzymes may lead to significant alterations in cellular functions, making it a candidate for further research in drug development .

The mechanism of action for this compound involves multiple pathways:

- Enzyme Interaction : The compound interacts with specific enzymes, potentially leading to inhibition of their activity. This can disrupt critical biological processes such as metabolism and signal transduction .

- Binding Affinity : The trifluoromethyl and hydroxyl groups enhance binding affinity to molecular targets within cells, facilitating its role as an inhibitor.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Oxidation and Reduction Reactions : Utilizing strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride under controlled conditions ensures high yields.

- Continuous Flow Reactors : Industrial production may involve optimizing synthetic routes using continuous flow techniques to enhance efficiency and reduce costs.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

These studies highlight the promising nature of quinoline derivatives in medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(trifluoromethyl)quinolin-7-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of trifluoromethyl-substituted quinolines often leverages regioselective protocols. For example, the "Watering Protocol" (Marull et al., 2004) enables the preparation of 4-trifluoromethyl-2(1H)-quinolinones via hydrolysis of trifluoromethyl intermediates under controlled acidic conditions . Another approach involves TMSCl-mediated recyclization of 3-formylchromones with anilines, which can be adapted for quinoline derivatives by modifying substituent positions . Reaction parameters such as temperature (optimized at 60–80°C) and solvent polarity (e.g., DMF or THF) critically impact regioselectivity and yield. Purity (>97%) is typically confirmed via HPLC (retention time: ~1.25 minutes under SQD-FA05 conditions) .

Q. How can researchers analytically characterize this compound to confirm structural integrity and purity?

- Methodological Answer :

- LCMS : Molecular ion peaks (e.g., m/z 742 [M+H]+) and fragmentation patterns verify the molecular weight and substituent arrangement .

- HPLC : Retention times under standardized conditions (e.g., 1.01–1.25 minutes) assess purity and detect byproducts .

- NMR : NMR is critical for confirming trifluoromethyl group integration and electronic environment, while NMR resolves hydroxyl and aromatic proton signals .

- Elemental Analysis : Matches experimental and theoretical C/H/N/F ratios to validate stoichiometry .

Q. What are the key stability considerations for storing this compound, and how does the trifluoromethyl group influence reactivity?

- Methodological Answer : The trifluoromethyl group enhances thermal stability but introduces hydrolytic sensitivity. Storage recommendations include:

- Temperature : –20°C under inert gas (argon or nitrogen) to prevent oxidation .

- Light Exposure : Amber glassware to avoid photodegradation of the quinoline core .

- Moisture Control : Use molecular sieves in sealed containers, as the hydroxyl group at position 7 may participate in hydrogen bonding or acid-base reactions . Reactivity studies suggest the trifluoromethyl group reduces electron density at the quinoline ring, directing electrophilic substitution to positions 5 and 8 .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges when introducing additional substituents to this compound?

- Methodological Answer : Regioselective functionalization requires careful choice of catalysts and directing groups. For example:

- Electrophilic Aromatic Substitution : Use Lewis acids (e.g., AlCl₃) to direct nitration or halogenation to position 5, leveraging the electron-withdrawing trifluoromethyl group .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at position 4 (activated by the hydroxyl group) with aryl boronic acids, using Pd(PPh₃)₄ as a catalyst .

- Protection Strategies : Temporarily protect the 7-hydroxyl group with TBSCl to prevent unwanted side reactions during alkylation .

Q. What mechanistic insights explain contradictory data in the synthesis of this compound derivatives under varying conditions?

- Methodological Answer : Discrepancies in product distribution often arise from competing pathways:

- Acid-Catalyzed vs. Base-Mediated Cyclization : Under acidic conditions (HCl/EtOH), the reaction favors quinoline formation via intramolecular cyclization, while basic conditions (K₂CO₃/DMF) may lead to chromone byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in heterocyclization, whereas nonpolar solvents (toluene) favor dimerization side reactions . Kinetic studies (e.g., monitoring via in-situ IR) are recommended to identify rate-determining steps .

Q. How can researchers investigate the biological interactions of this compound, particularly its potential as a pharmacophore?

- Methodological Answer :

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like DNA gyrase or kinase enzymes, leveraging the hydroxyl group for hydrogen bonding .

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-HRMS to detect oxidative metabolites (e.g., quinolin-7-ol glucuronides) .

- Fluorogenic Assays : Use 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin to track thiol-adduct formation, indicating potential redox-mediated bioactivity .

Q. What strategies are effective in resolving spectral overlaps or ambiguous signals in the characterization of this compound analogs?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC resolve overlapping aromatic signals by correlating and shifts, particularly for position 3 and 8 protons .

- Isotopic Labeling : Synthesize -enriched analogs to simplify NMR interpretation .

- X-ray Crystallography : Single-crystal analysis unambiguously assigns substituent positions and confirms hydrogen-bonding networks involving the hydroxyl group .

Properties

IUPAC Name |

2-(trifluoromethyl)quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9-4-2-6-1-3-7(15)5-8(6)14-9/h1-5,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBLTDHXQBGGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301038 | |

| Record name | 2-(Trifluoromethyl)-7-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41192-81-8 | |

| Record name | 2-(Trifluoromethyl)-7-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41192-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-7-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.